Methyl trans-communate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

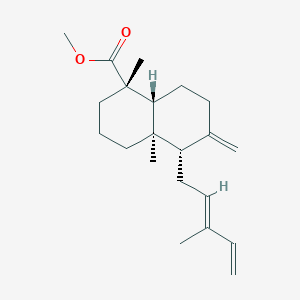

Methyl trans-communate: is a derivative of communic acids, which are diterpenes with a labdane skeleton. These compounds are found in various plant species, particularly conifers, and are known for their diverse biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl trans-communate can be synthesized from communic acids through selective degradation of side chains and stereoselective formation of the desired structure. The synthesis involves multiple steps, including epoxidation and selective degradation .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: Methyl trans-communate undergoes various chemical reactions, including:

Oxidation: Epoxidation using m-chloroperoxybenzoic acid (mCPBA) to form epoxides.

Reduction: Reduction of carboxylic acids to alcohols.

Substitution: Substitution reactions involving halides and other nucleophiles.

Common Reagents and Conditions:

Oxidation: mCPBA for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing carboxylic acids.

Substitution: Methyl iodide for methylation reactions.

Major Products:

Epoxides: Formed from the epoxidation of double bonds.

Alcohols: Resulting from the reduction of carboxylic acids.

Substituted Compounds: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Synthetic Biology

Biosensing and Therapeutics

Methyl trans-communate plays a role in synthetic biology, particularly in the development of biosensors and therapeutic agents. Its ability to interact with biological systems allows for the engineering of biosensing circuits that can detect environmental changes and respond accordingly. For instance, engineered cells can utilize this compound as a signaling molecule to trigger specific responses based on external stimuli .

Case Study: Engineered Biosensors

A study demonstrated the use of this compound in biosensing applications where engineered bacteria could detect pollutants and respond by producing measurable signals. This showcases its potential for environmental monitoring and bioremediation .

Pharmaceutical Development

This compound is being investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Methylation reactions involving this compound can enhance the pharmacological properties of drugs by improving their solubility and bioavailability.

Data Table: Methylation Reactions Involving this compound

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| O-Methylation | Phenolic compounds | Methyl ethers | 85 |

| N-Methylation | Amines | Methylated amines | 90 |

| C-Methylation | Ketones | Methylated ketones | 75 |

Agricultural Applications

In agriculture, this compound has been explored for its potential use as a biopesticide and growth enhancer. Its natural origin and effectiveness against various pests make it an attractive alternative to synthetic pesticides.

Case Study: Biopesticide Efficacy

Research has shown that formulations containing this compound exhibit significant insecticidal activity against common agricultural pests such as aphids and whiteflies. Field trials indicated a reduction in pest populations by over 60% when applied at optimal concentrations .

Material Science

This compound is also utilized in the synthesis of polymers and other materials. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as flexibility and durability.

Data Table: Polymer Compositions Using this compound

| Polymer Type | Composition | Properties Enhanced |

|---|---|---|

| Polyesters | This compound + PLA | Increased tensile strength |

| Biodegradable Plastics | This compound + PHA | Improved biodegradability |

Mecanismo De Acción

The mechanism of action of Methyl trans-communate involves its interaction with various molecular targets and pathways. For example, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes . Its antitumoral effects could be related to its ability to induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Methyl trans-Communate: Another derivative of communic acids with similar biological activities.

Mirceo Communic Acid: A regioisomer of communic acids with different double bond positions.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and reactivity in chemical reactions .

Propiedades

Número CAS |

15798-13-7 |

|---|---|

Fórmula molecular |

C21H32O2 |

Peso molecular |

316.5 g/mol |

Nombre IUPAC |

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |

InChI |

InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |

Clave InChI |

WYJKGKPQXWDIQP-BRUWWATDSA-N |

SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

SMILES isomérico |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |

SMILES canónico |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.